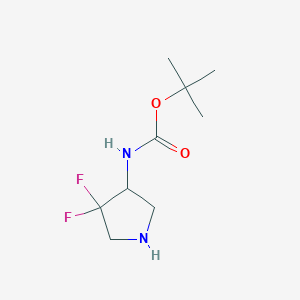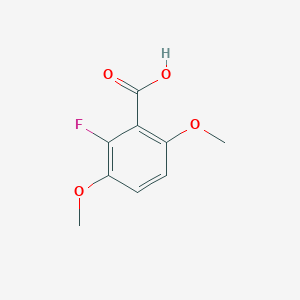
6-(Azetidin-3-ylmethoxy)quinoline hydrochloride
Übersicht
Beschreibung
“6-(Azetidin-3-ylmethoxy)quinoline hydrochloride” is a chemical compound with the molecular formula C13H15ClN2O and a molecular weight of 250.72 . It is intended for research use only.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 250.72 .Wissenschaftliche Forschungsanwendungen
Quinoline Alkaloids and Their Bioactivities
Quinoline and quinazoline alkaloids, significant N-based heterocyclic compounds, have been the focus of research due to their extensive range of bioactivities. These compounds, including naturally occurring alkaloids and their synthetic analogs, demonstrate potent antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, and anti-inflammatory properties, among others. The discovery of quinine and camptothecin, two paramount quinoline alkaloids, has notably advanced antimalarial and anticancer drug development, respectively. This extensive review of over 200 molecules before 2008 offers insights into the potential of these compounds for new drug discoveries (Shang et al., 2018).
Synthetic Approaches and Biological Activities of Quinoline Derivatives
Quinoline derivatives, synthesized through various strategies, display a broad spectrum of therapeutic potentials with lesser adverse effects. These compounds have been investigated in clinical trials for treating diverse illnesses, including cancer, bacterial, and fungal infections. The development of nitrogen-containing hybrid heterocyclic compounds, combining bioactive heterocyclic moieties, is a strategic approach to overcome microbial resistance. This review provides a comprehensive overview of synthetic approaches and structure-activity relationships of biologically active quinolines containing benzimidazole derivatives, highlighting their promise for future research (Salahuddin et al., 2023).
Quinoline as a Privileged Scaffold in Anticancer Drug Discovery
Quinoline, recognized as a privileged scaffold, has significantly impacted anticancer drug development. This review discusses quinoline-based drugs that are either approved or under clinical investigation, including their modes of action and clinical research outcomes. The versatility of the quinoline nucleus has made it an attractive target for the development of new chemotherapeutic agents, as evidenced by the numerous patents filed between 2013 and 2015. These developments underscore the increasing importance of quinoline derivatives in medicinal chemistry and drug discovery processes (Musioł, 2017).
Quinoline Derivatives as Corrosion Inhibitors
Beyond their biomedical applications, quinoline derivatives are also recognized for their role as anticorrosive materials. They exhibit effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This review compiles recent reports on the use of quinoline-based compounds as corrosion inhibitors, discussing their significance in protecting against corrosion and their potential in green corrosion inhibition strategies (Verma et al., 2020).
Safety and Hazards
The safety data sheet for “6-(Azetidin-3-ylmethoxy)quinoline hydrochloride” suggests that any clothing contaminated by the product should be immediately removed and the affected individual should move out of the dangerous area. It is also recommended to consult a physician and show the safety data sheet .
Wirkmechanismus
Mode of Action
- Potential modes of action include:
- Quinolines can disrupt microtubule assembly by binding to tubulin, affecting cell division and migration . Some quinolines inhibit kinases involved in cell signaling pathways. Quinolines may interfere with DNA topoisomerases, affecting DNA replication and repair. Certain quinoline hybrids impact DNA stability and cleavage.
Eigenschaften
IUPAC Name |
6-(azetidin-3-ylmethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-2-11-6-12(3-4-13(11)15-5-1)16-9-10-7-14-8-10;/h1-6,10,14H,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNUSWYTBKXGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC3=C(C=C2)N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


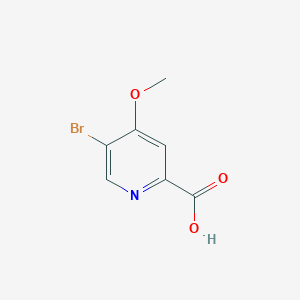

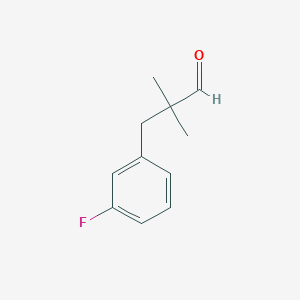
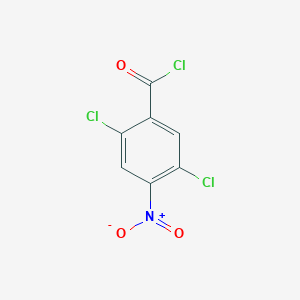

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)
![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)
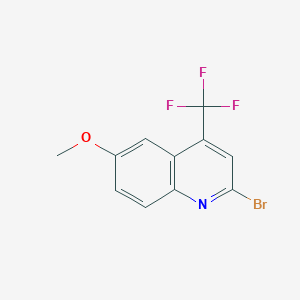
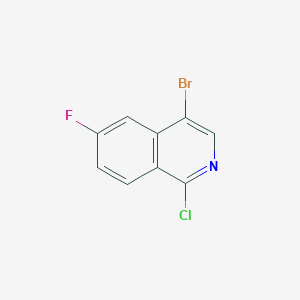

![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1446747.png)

